molecular formula C15H16BrCl2N3O B12782648 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide CAS No. 93182-19-5

4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide

Cat. No.: B12782648
CAS No.: 93182-19-5
M. Wt: 405.1 g/mol
InChI Key: IOYHNGUWFGDTIC-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is a chemical compound that belongs to the class of piperidinol derivatives. It is characterized by the presence of a piperidinol ring substituted with a pyrimidinyl group that contains two chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting 2-chlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions.

    Coupling Reaction: The pyrimidinyl intermediate is then coupled with piperidinol in the presence of a suitable catalyst to form the desired product.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the monohydrobromide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms in the pyrimidinyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain enzymes or receptors, inhibiting their activity.

    Pathways Involved: It affects biochemical pathways related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl): Similar structure but lacks the additional chlorine atom on the pyrimidinyl ring.

    4-Piperidinol, 1-(5-chloro-2-pyrimidinyl): Similar structure but lacks the chlorophenyl group.

Uniqueness

4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is unique due to the presence of both chlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

93182-19-5

Molecular Formula

C15H16BrCl2N3O

Molecular Weight

405.1 g/mol

IUPAC Name

1-[5-chloro-4-(2-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol;hydrobromide

InChI

InChI=1S/C15H15Cl2N3O.BrH/c16-12-4-2-1-3-11(12)14-13(17)9-18-15(19-14)20-7-5-10(21)6-8-20;/h1-4,9-10,21H,5-8H2;1H

InChI Key

IOYHNGUWFGDTIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)Cl.Br

Origin of Product

United States

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